Phenylsilane-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

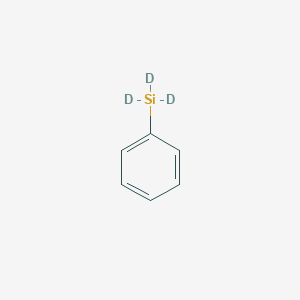

Phenylsilane-d3, also known as deuterated phenylsilane, is a deuterium-labeled compound with the chemical formula C6H5SiD3. It is a derivative of phenylsilane where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylsilane-d3 can be synthesized through a multi-step process involving the deuteration of phenylsilane. One common method involves the reaction of phenylmagnesium bromide with deuterated silicon tetrachloride (SiD4) to form this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

-

Grignard Reaction

Reactants: Phenylmagnesium bromide (PhMgBr) and deuterated silicon tetrachloride (SiD4).

Conditions: Inert atmosphere, typically under nitrogen or argon.

Reaction: [ \text{PhMgBr} + \text{SiD}_4 \rightarrow \text{PhSiD}_3 + \text{MgBrCl} ]

-

Reduction

Reactants: this compound can also be prepared by reducing phenylsilane with deuterium gas (D2) in the presence of a catalyst.

Conditions: Elevated temperature and pressure, with a suitable catalyst such as palladium on carbon (Pd/C).

Reaction: [ \text{PhSiH}_3 + 3\text{D}_2 \rightarrow \text{PhSiD}_3 + 3\text{H}_2 ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and catalysts is crucial to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Phenylsilane-d3 undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.

Reduction: Acts as a reducing agent in the presence of suitable catalysts.

Substitution: Nucleophilic substitution reactions where the silicon atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrosilylation: Typically involves catalysts such as platinum or rhodium complexes.

Reduction: Commonly uses catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Substitution: Reagents such as alkyl halides or alcohols can be used under basic conditions.

Major Products Formed

Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.

Reduction: Formation of deuterated organic compounds.

Substitution: Formation of substituted phenylsilane derivatives.

Scientific Research Applications

Phenylsilane-d3 is widely used in scientific research due to its unique properties:

NMR Spectroscopy: Used as a deuterated solvent or internal standard in NMR studies to provide clear spectra without interference from hydrogen signals.

Isotopic Labeling: Employed in studies involving isotopic labeling to trace reaction pathways and mechanisms.

Catalysis: Acts as a reducing agent in catalytic reactions, particularly in the synthesis of deuterated compounds.

Material Science: Used in the development of advanced materials with specific isotopic compositions for enhanced properties.

Mechanism of Action

The mechanism of action of phenylsilane-d3 in chemical reactions involves the transfer of deuterium atoms to substrates. In hydrosilylation reactions, the silicon-hydrogen (Si-D) bond is activated by a catalyst, facilitating the addition of the Si-D bond to unsaturated carbon-carbon bonds. In reduction reactions, this compound donates deuterium atoms to reduce substrates, forming deuterated products.

Comparison with Similar Compounds

Phenylsilane-d3 can be compared with other deuterated silanes and non-deuterated phenylsilane:

Phenylsilane (C6H5SiH3): The non-deuterated counterpart, used in similar applications but lacks the isotopic labeling benefits.

Trimethylsilane-d3 (C3H9SiD3): Another deuterated silane, used in NMR spectroscopy and isotopic labeling.

Tetramethylsilane-d12 (C4D12Si): A fully deuterated silane, commonly used as an internal standard in NMR spectroscopy.

This compound is unique due to its specific isotopic labeling, making it particularly valuable in NMR spectroscopy and isotopic labeling studies.

Biological Activity

Phenylsilane-d3, a deuterated derivative of phenylsilane, has garnered attention in various scientific fields due to its unique properties and potential applications. This article examines the biological activity of this compound, focusing on its reactivity, catalytic capabilities, and implications for chemical biology.

This compound (C6H5SiD3) is characterized by its ability to act as a hydride donor in various chemical reactions. Studies have shown that it can effectively reduce ketones to their corresponding alcohols when used in conjunction with specific catalysts. For instance, research demonstrated that this compound could facilitate the reduction of 4-acetylpyridine in whole-cell reactions, yielding chiral alcohols with high enantiomeric excess (e.e.) and deuterium incorporation rates exceeding 99% .

Table 1: Comparison of Yields and Enantiomeric Excess

| Compound | Reaction Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| This compound | 98 | 98 |

| Phenylsilane | 95 | 95 |

The mechanism by which this compound operates involves either a ternary complex formation or a stepwise hydride transfer to the substrate. The presence of zinc in the catalytic site plays a crucial role in enhancing the hydricity of the silane, thereby facilitating the transfer of hydride to the ketone substrate .

Case Studies and Research Findings

Study on Ketone Reduction : In an experimental setup using E. coli cells, this compound was tested for its ability to reduce acetophenone. The reaction yielded high levels of deuterium incorporation into the alcohol product, confirming that the silane acted as the terminal reductant rather than NAD(P)H .

Bimolecular Reaction Dynamics : Another study explored the bimolecular gas-phase reaction dynamics involving phenyl radicals and silanes. It was found that phenylsilane could be produced efficiently through direct reactions, highlighting its potential utility in synthetic organic chemistry .

Applications in Chemical Biology

The unique properties of this compound make it a valuable tool in chemical biology. Its ability to incorporate deuterium into organic molecules can aid in mechanistic studies and metabolic tracing. Furthermore, its role as a hydride donor opens avenues for developing new synthetic methodologies that utilize silanes as reductants.

Properties

Molecular Formula |

C6H8Si |

|---|---|

Molecular Weight |

111.23 g/mol |

IUPAC Name |

trideuterio(phenyl)silane |

InChI |

InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3/i7D3 |

InChI Key |

PARWUHTVGZSQPD-UKDQJQFQSA-N |

Isomeric SMILES |

[2H][Si]([2H])([2H])C1=CC=CC=C1 |

Canonical SMILES |

C1=CC=C(C=C1)[SiH3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.